2-Amino-5-chloro-3-fluorobenzaldehyde
Description
2-Amino-5-chloro-3-fluorobenzaldehyde is a halogenated aromatic aldehyde with a molecular formula C₇H₅ClFNO. It features an amino group (-NH₂) at position 2, a chlorine atom at position 5, and a fluorine atom at position 3 on the benzaldehyde backbone. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive aldehyde group and halogen substituents, which enable diverse derivatization pathways .
Properties
Molecular Formula |
C7H5ClFNO |
|---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
2-amino-5-chloro-3-fluorobenzaldehyde |
InChI |
InChI=1S/C7H5ClFNO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 |
InChI Key |
BTEZTOQAYNLQPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)N)F)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation and Amination Starting from Benzaldehyde Derivatives
One common synthetic approach begins with a suitably substituted benzaldehyde or benzonitrile precursor, followed by selective halogenation and amination steps.
Step 1: Halogenation
Starting from 2,3-dichlorobenzonitrile, selective fluorination can be performed using potassium monofluoride in the presence of a phase transfer catalyst, yielding 2-fluoro-3-chlorobenzonitrile. This step is conducted under solvent or solvent-free conditions to optimize fluorination efficiency.
Step 2: Hydrolysis
The nitrile group is hydrolyzed under acidic or basic conditions to form the corresponding fluoro-chlorobenzoic acid intermediate.
Step 3: Reduction
The benzoic acid is reduced to the corresponding benzyl alcohol using a suitable reducing agent and catalyst.
Step 4: Oxidation
The benzyl alcohol is oxidized to the benzaldehyde, yielding 2-fluoro-3-chlorobenzaldehyde.
Step 5: Amination
Amination at the 2-position can be achieved by nucleophilic substitution or via reduction of a nitro precursor. For example, halogen-exchange reactions on 3-chloro-5-fluorobenzaldehyde with an amine source under controlled conditions can introduce the amino group at the 2-position.
Alternative Route via Anthranilate Derivatives
- Starting from anthranilate derivatives, chlorination using sodium hypochlorite and glacial acetic acid at low temperatures (< -5°C) introduces the chloro substituent at the 5-position. Subsequent conversion to 2-amino-5-chlorobenzamide and further transformations can lead to the target aldehyde.
Protection and Deprotection Strategies
- Protection of the aldehyde group as an acetal (e.g., 1,3-dioxolane formation) can be employed to prevent side reactions during halogenation or amination steps. For instance, 3,4-difluorobenzaldehyde can be converted to its dioxolane derivative, followed by amination and subsequent deprotection to yield the amino-substituted benzaldehyde.
Purification is typically achieved by column chromatography using silica gel with hexane/ethyl acetate gradients, followed by recrystallization from ethanol/water mixtures to achieve purity above 95%.
Characterization techniques include:
¹H NMR: Aldehyde proton singlet at δ 9.8–10.2 ppm; amino protons broad peaks at δ 5.5–6.0 ppm.
¹³C NMR: Carbonyl carbon resonance at δ 190–195 ppm.
IR Spectroscopy: Strong C=O stretch near 1680 cm⁻¹ and N-H stretch near 3350 cm⁻¹.
Mass Spectrometry: Confirms molecular weight and substitution pattern.
The multi-step synthesis involving halogenation, hydrolysis, reduction, oxidation, and amination is well-established with yields typically exceeding 85% in optimized conditions.
Industrial production may utilize continuous flow reactors to enhance reaction control, scalability, and reproducibility.
Environmental and safety considerations include the use of low-toxicity reagents, solvent recycling, and temperature control to minimize side reactions and equipment corrosion.
| Methodology | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Fluorination of dichlorobenzonitrile | 2,3-Dichlorobenzonitrile | Fluorination, hydrolysis, reduction, oxidation | High regioselectivity, good yield | Multi-step, requires careful control |
| Halogenation of anthranilate | Anthranilate derivatives | Chlorination, amination | Simple, practical, environmentally friendly | Limited to chloro substitution, further steps needed |
| Protection-deprotection strategy | Fluorobenzaldehyde derivatives | Acetal formation, amination, deprotection | Protects aldehyde, high purity | Additional steps increase complexity |
The preparation of 2-amino-5-chloro-3-fluorobenzaldehyde involves carefully orchestrated synthetic steps to introduce the amino, chloro, and fluoro substituents while preserving the aldehyde functionality. The most reliable methods start from halogenated benzonitrile or benzaldehyde derivatives, employing fluorination, hydrolysis, reduction, oxidation, and amination reactions under controlled conditions. Purification and characterization protocols ensure high purity suitable for pharmaceutical and chemical research applications. Industrial methods focus on scalability, environmental safety, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-Amino-5-chloro-3-fluorobenzoic acid.
Reduction: 2-Amino-5-chloro-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Amino-5-chloro-3-fluorobenzaldehyde serves as a crucial intermediate in the synthesis of various APIs. Its structural features make it an ideal candidate for developing compounds with therapeutic potential:
- Inhibitors of Cyclin-dependent Kinases : These inhibitors are essential in cancer treatment, providing a pathway to regulate cell division and combat tumor growth.
- Glucokinase Regulatory Protein Disruptors : Targeting this protein aids in managing type II diabetes mellitus by enhancing insulin sensitivity and glucose metabolism .
2. Antiviral Research
Recent studies have investigated the use of compounds derived from aldehydes similar to this compound for antiviral applications, particularly against SARS-CoV-2:
- Peptidyl Aldehyde Inhibitors : Research has demonstrated that peptidyl aldehydes can significantly reduce viral RNA loads, suggesting potential applications in developing antiviral therapeutics .
Material Science Applications
1. Coordination Chemistry
The compound's ability to coordinate with metal centers allows it to form organometallic complexes, which exhibit unique properties such as antiferromagnetic interactions at low temperatures. This characteristic is beneficial in developing advanced materials and catalysts .
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-3-fluorobenzaldehyde depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and specificity . The exact pathways involved can vary based on the specific application and target molecule .
Comparison with Similar Compounds
Research Findings and Trends
Recent studies highlight the superior reactivity of this compound in cross-coupling reactions compared to brominated or non-halogenated benzaldehydes. However, its instability under basic conditions necessitates careful handling, unlike carboxylate derivatives (e.g., 2-Amino-3-chloro-5-fluorobenzoic acid), which are more robust in aqueous media .
Biological Activity
2-Amino-5-chloro-3-fluorobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables.
This compound, with the molecular formula C7H6ClF N O, is characterized by the presence of an amino group, a chlorine atom, and a fluorine atom on the benzene ring. Its synthesis typically involves halogenation and subsequent amination of fluorobenzaldehyde derivatives.
Synthesis Overview
The synthesis can be achieved through various methods, including:
- Electrophilic Aromatic Substitution : Involves the introduction of chlorine and fluorine onto the aromatic ring followed by amination.
- Refluxing in Acidic Conditions : This method often yields high purity and yield of the compound.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an enzyme inhibitor and a modulator of various biological pathways.
The compound is believed to interact with specific molecular targets, potentially acting as an inhibitor for certain enzymes. The presence of the amino group may enhance its binding affinity to target sites, promoting biological activity.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of 2-amino-benzaldehydes exhibit significant antimicrobial properties against various bacterial strains. The introduction of halogen substituents like chlorine and fluorine enhances this activity by increasing lipophilicity and membrane permeability .
- Cytotoxicity : Research indicated that this compound showed cytotoxic effects on cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Another study evaluated its role as a positive allosteric modulator at nicotinic acetylcholine receptors (nAChRs), indicating potential therapeutic applications in neurodegenerative diseases .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
